Phevamine A
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Overview
Description
Phevamine A is a bacterial virulence factor that promotes the growth of phytopathogens by suppressing the host immune response in both A. thaliana and Nicotiana benthamiana . It is a small molecule that suppresses plant immune responses .
Synthesis Analysis
The hsv-encoded enzymes in Pseudomonas syringae pv. tomato DC3000 (Pto) synthesize Phevamine A . The enzymes encoded by the hsv operon contribute to the virulence of Pto on Arabidopsis thaliana and suppress bacteria-induced immune responses .Molecular Structure Analysis
Phevamine A consists of L-phenylalanine, L-valine, and a modified spermidine . It is different from known small molecules produced by phytopathogens .Chemical Reactions Analysis
Phevamine A suppresses a potentiation effect of spermidine and L-arginine on the reactive oxygen species burst generated upon recognition of bacterial flagellin . It promotes bacterial growth by suppressing plant immune responses, including both early (the generation of reactive oxygen species) and late (the deposition of cell wall reinforcing callose in leaves and leaf cell death) markers .Scientific Research Applications
Role in Suppressing Plant Immune Responses : Phevamine A functions as a virulence factor in bacterial pathogens. It promotes bacterial growth by suppressing plant immune responses, which includes both early and late markers of plant defense mechanisms like reactive oxygen species generation and callose deposition in leaves, leading to leaf cell death (O. Erinn M. et al., 2018).
Distinct Chemical Structure and Mode of Action : This compound's chemical structure and mode of action are unique compared to known bacterial phytotoxins. It consists of L-phenylalanine, L-valine, and a modified spermidine, differentiating it from other small molecules produced by phytopathogens (E. M. O’Neill et al., 2018).
Widespread Distribution in Plant Pathogens : Research indicates that the gene cluster responsible for producing Phevamine A is present in about 37% of P. syringae genomes, suggesting that it is a widely distributed virulence factor in phytopathogens (Bo Li et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKFBJCYYQNKC-OALUTQOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phevamine A |
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